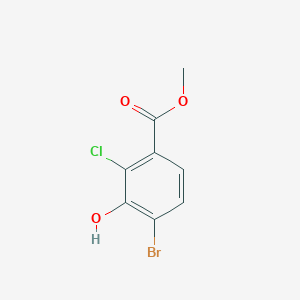
Methyl 4-bromo-2-chloro-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-chloro-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-chloro-3-hydroxybenzoate typically involves the esterification of 4-bromo-2-chloro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. These reactions typically involve the replacement of these halogens with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of corresponding quinones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester functional group, to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine or chlorine atoms.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 4-bromo-2-chloro-3-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 4-chloro-2-hydroxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
Uniqueness
Methyl 4-bromo-2-chloro-3-hydroxybenzoate is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 4-bromo-2-chloro-3-hydroxybenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and related research findings.
- Molecular Formula : C8H7BrClO3
- Molecular Weight : 251.49 g/mol
- CAS Number : 14348-38-0
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and proteins. The presence of bromine and chlorine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and oxidative processes.
Target Interactions
- Proteins and Enzymes : This compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Free Radical Formation : The compound can generate free radicals, which may contribute to its antimicrobial properties by damaging cellular components of pathogens .
Biochemical Pathways
This compound is involved in several biochemical reactions:
- Nucleophilic Substitution : The halogenated structure allows for substitution reactions that can modify biological molecules.
- Oxidation Reactions : The compound can act as an oxidizing agent, influencing metabolic processes within cells.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that halogenated benzoates exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains, likely through membrane disruption and enzyme inhibition mechanisms .
Inhibition of Enzymatic Activity
The compound has been identified as a histidine decarboxylase inhibitor with an IC50 value of approximately 1 mM. This suggests potential applications in managing conditions related to histamine metabolism .
Case Studies and Research Findings
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
methyl 4-bromo-2-chloro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 |
InChI Key |
NZHXTVTYRLWYHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















